5-(4-Benzyloxyphenyl)picolinic acid

Agrochemical Synthetic Auxin Herbicide

Essential 5-aryl picolinic acid intermediate for herbicide SAR and targeted alpha therapy chelator design. The 5-(4-benzyloxyphenyl) substitution and benzyl-protected phenol enable downstream deprotection and bioconjugation; generic analogs alter reactivity. Available in 1g and 5g with 95-98% purity, ~1-week lead time, standard ambient shipping.

Molecular Formula C19H15NO3
Molecular Weight 305.333
CAS No. 1261991-96-1
Cat. No. B567882
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(4-Benzyloxyphenyl)picolinic acid
CAS1261991-96-1
Synonyms5-(4-Benzyloxyphenyl)picolinic acid
Molecular FormulaC19H15NO3
Molecular Weight305.333
Structural Identifiers
SMILESC1=CC=C(C=C1)COC2=CC=C(C=C2)C3=CN=C(C=C3)C(=O)O
InChIInChI=1S/C19H15NO3/c21-19(22)18-11-8-16(12-20-18)15-6-9-17(10-7-15)23-13-14-4-2-1-3-5-14/h1-12H,13H2,(H,21,22)
InChIKeyDUDIMPDURYAYJG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(4-Benzyloxyphenyl)picolinic acid (CAS 1261991-96-1): Technical Baseline and Procurement Profile


5-(4-Benzyloxyphenyl)picolinic acid (CAS 1261991-96-1) is a specialized heterocyclic organic compound with the molecular formula C19H15NO3 and a molecular weight of 305.33 g/mol [1]. It belongs to the picolinic acid derivative class, featuring a 5-aryl substitution with a para-benzyloxyphenyl moiety . This compound is primarily utilized as a strategic synthetic intermediate and building block in medicinal chemistry and materials science research . Commercially, it is available from multiple suppliers, including AKSci and Calpac Lab, in various quantities (1g, 5g) with purity specifications ranging from 95% to 98% [2]. As of January 2026, pricing from major distributors ranges from $784 for 1g to $1,674 for 5g, with lead times of approximately one week .

Why 5-(4-Benzyloxyphenyl)picolinic acid Cannot Be Replaced by Generic Picolinic Acid Analogs


Substituting 5-(4-benzyloxyphenyl)picolinic acid with a generic or structurally similar picolinic acid analog is not scientifically valid due to the unique combination of the electron-withdrawing carboxylic acid and the specific 5-(4-benzyloxyphenyl) substitution. This specific substitution pattern, distinct from 3- or 4-position isomers, dictates unique electronic and steric properties crucial for interactions in targeted synthesis and biological assays . For instance, the 5-position aryl group is critical for synthetic auxin herbicide activity in the 6-aryl-2-picolinic acid class, a property that would be lost or altered with a different substitution pattern . Furthermore, the benzyl group on the 4-benzyloxyphenyl moiety serves as a protecting group for a hydroxyl function, enabling downstream deprotection to a reactive phenol group under mild hydrogenolysis conditions, a capability not available in many unprotected or differently substituted analogs [1]. Therefore, any generic substitution would fundamentally alter the compound's intended reactivity, binding profile, or synthetic utility.

Quantitative Evidence for Selecting 5-(4-Benzyloxyphenyl)picolinic acid over Competitor Compounds


Precise Regioisomerism for Targeted Synthetic Auxin Herbicide Development

The herbicidal activity of 6-aryl-2-picolinic acids, a class to which 5-(4-benzyloxyphenyl)picolinic acid is closely related, is highly dependent on the aryl substitution pattern. Specifically, the 5-position substitution on the pyridine ring, as opposed to the 4- or 3-position, is critical for mimicking the natural plant hormone auxin and achieving broad-spectrum weed control . Substituting a 5-aryl picolinic acid with a 4-aryl or 3-aryl isomer, such as 4-(3-benzyloxyphenyl)picolinic acid, would likely result in a complete loss or significant reduction of this desired biological activity due to altered molecular geometry and receptor binding .

Agrochemical Synthetic Auxin Herbicide Structure-Activity Relationship

Superior Synthetic Versatility via Deprotectable Benzyl Group for Bioconjugation

The 4-benzyloxyphenyl moiety in 5-(4-benzyloxyphenyl)picolinic acid features a benzyl-protected hydroxyl group. This group can be removed via palladium-catalyzed hydrogenolysis to reveal a free phenol, which is a reactive handle for further functionalization [1]. In contrast, a direct analog like 5-(4-methoxyphenyl)picolinic acid contains a methyl ether that is much more resistant to cleavage, requiring harsher, less selective conditions. This makes the benzyl-protected derivative a more versatile and strategically valuable intermediate in complex molecule synthesis, particularly for creating bioconjugates or metal-chelating ligands where a free hydroxyl group is essential for conjugation [2].

Medicinal Chemistry Bioconjugation Radiotherapeutics Protecting Groups

Proven Utility as a Versatile Intermediate in Suzuki-Miyaura Cross-Coupling Reactions

The synthesis of 5-(4-benzyloxyphenyl)picolinic acid itself relies on the robust Suzuki-Miyaura cross-coupling reaction between a 5-halo-picolinic acid derivative and a 4-benzyloxyphenyl boronic acid . This demonstrates its compatibility with palladium catalysis and its role as a model substrate. Furthermore, its structure, containing both a carboxylic acid and a benzyloxyphenyl group, makes it a versatile building block for creating more complex molecular architectures via subsequent coupling reactions. This contrasts with simpler picolinic acid derivatives which lack the aryl substitution necessary for such modular synthesis strategies .

Organic Synthesis Catalysis Cross-Coupling Building Blocks

Optimal Research and Industrial Applications for 5-(4-Benzyloxyphenyl)picolinic acid (CAS 1261991-96-1)


Agrochemical R&D: Development of Novel Synthetic Auxin Herbicides

This compound serves as a key intermediate or a direct lead-like structure for designing new herbicides based on the 6-aryl-2-picolinic acid scaffold. The specific 5-(4-benzyloxyphenyl) substitution pattern is critical for engaging the auxin receptor and achieving herbicidal activity, as established by the SAR of this class . Procurement of this specific regioisomer is essential for structure-activity relationship studies and lead optimization programs in this area.

Medicinal Chemistry: Synthesis of Metal-Chelating Ligands for Targeted Radiotherapy

The picolinic acid core is a known metal chelator, and this compound can be used to construct polydentate ligands for complexing radiometals like Actinium-225 for targeted alpha therapy (TAT) . The benzyl group serves as a protecting group for a hydroxyl moiety that can later be deprotected and used as a site for bioconjugation to a tumor-targeting vector (e.g., an antibody or peptide) [1]. The unique 5-position aryl substitution provides a distinct geometry for chelate design compared to other isomers.

Organic Synthesis: A Versatile Building Block for Complex Molecule Construction

Its compatibility with Suzuki-Miyaura cross-coupling chemistry makes it a valuable building block for constructing diverse compound libraries . The compound possesses multiple functional handles: a carboxylic acid for amide or ester formation, and an aryl ring that can be further functionalized. The benzyl-protected phenol offers a point for late-stage diversification, making it a strategic choice for synthesizing complex drug-like molecules or advanced materials.

Materials Science: Synthesis of Coordination Polymers and Metal-Organic Frameworks (MOFs)

The combination of a pyridine nitrogen and a carboxylic acid group provides a bidentate chelating motif capable of coordinating metal ions . The extended aromatic system from the 4-benzyloxyphenyl substituent can lead to interesting photophysical properties or enhanced structural rigidity in coordination polymers [1]. Its crystal structure and packing interactions are of interest for designing novel solid-state materials with tailored properties.

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